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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695 Get Quote

Technical Support Center: GSK3494245
This technical support center provides researchers, scientists, and drug development

professionals with information regarding the safety and tolerability of GSK3494245 in early

clinical development.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK3494245?

A1: GSK3494245 is a potent and selective inhibitor of the chymotrypsin-like activity of the

proteasome in Leishmania parasites.[1] It binds to a site located between the β4 and β5

subunits of the parasite's 20S proteasome.[2][1] This inhibition disrupts the parasite's ability to

recycle and remove unwanted proteins, ultimately leading to parasite death.

Q2: What is the clinical development status of GSK3494245?

A2: As of June 2025, the development of GSK3494245 has been discontinued.[3] A Phase I

clinical trial in healthy volunteers was completed in early 2024.[3][4]

Q3: Why was the development of GSK3494245 discontinued?

A3: The development was not halted due to safety concerns. The decision was based on

pharmacokinetic findings that suggested the drug would likely not meet the dosing
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requirements for effective treatment of visceral leishmaniasis, specifically the need for once or

twice daily oral administration without food.

Q4: What were the overall safety and tolerability findings from the Phase I trial?

A4: In the Phase I study conducted in healthy volunteers, GSK3494245 was found to be

acceptable to participants. No significant side effects related to the study drug were identified.

Q5: What was the design of the Phase I clinical trial for GSK3494245?

A5: The Phase I trial (NCT04504435) was a randomized, double-blind, placebo-controlled, first-

in-human study.[4] It evaluated single ascending doses of GSK3494245 in healthy male

participants.[4] The study also included a component to investigate the effect of food on the

drug's pharmacokinetics.[4]
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Issue Possible Cause Recommendation

Unexpected in vitro cytotoxicity

in mammalian cell lines

Off-target effects on the human

proteasome.

While GSK3494245 is

selective for the parasite

proteasome, cross-reactivity

can be concentration-

dependent. It is advisable to

perform a dose-response

curve and compare it with the

reported selectivity data.

Variability in in vivo efficacy in

animal models

Pharmacokinetic variability,

potentially due to food effects.

The Phase I trial in humans

indicated a food effect on

pharmacokinetics. Ensure

standardized feeding protocols

in animal studies to minimize

variability in drug exposure.

Difficulty replicating anti-

parasitic activity

Issues with the parasite strain

or culture conditions.

GSK3494245 has shown

activity against various L.

donovani and L. infantum

isolates, including those

resistant to antimony.[5]

Confirm the identity and

susceptibility of the parasite

strain being used.

Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of GSK3494245 in a Mouse Model of Visceral

Leishmaniasis (L. donovani)[2][6]
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Treatment

Group
Dose (mg/kg)

Mean Leishman

Donovan Units

(LDUs) ± SD

Reduction in

Parasite Burden

(%)

P-value vs.

Vehicle

Vehicle - Not reported 0 -

GSK3494245 3 Not reported Not specified 0.0441

GSK3494245 10 Not reported Not specified 0.0037

GSK3494245 25 Not reported >95 <0.0001

Miltefosine 25 Not reported >95 <0.0001

Note: Specific mean LDU values and standard deviations were not provided in the source

material, only the statistical significance of the reduction.

Table 2: Phase I Clinical Trial (NCT04504435) Design Overview[4]

Parameter Description

Study Title

A Randomized, Double-blind, Placebo-

controlled, First Time in Human Study to

Evaluate the Safety, Tolerability and

Pharmacokinetics of Single (in Both Fed and

Fasted States) Doses of GSK3494245 in

Healthy Participants

Phase I

Number of Participants Approximately 30 (59 enrolled)

Participant Population Healthy male volunteers

Study Design Single ascending dose, crossover design

Interventions GSK3494245 (oral capsules), Placebo

Primary Outcome Measures Safety and tolerability

Experimental Protocols
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Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Visceral Leishmaniasis

This protocol is based on the methodology described for preclinical evaluation of GSK3494245.

[2][6]

Animal Model: Female BALB/c mice.

Infection: Intravenous injection of Leishmania donovani amastigotes.

Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for

the establishment of a stable infection in the liver and spleen.

Drug Administration: GSK3494245 is administered orally once daily for a specified number of

days (e.g., 5 or 10 days). A vehicle control group and a positive control group (e.g.,

miltefosine) are included.

Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and the liver and

spleen are harvested.

Parasite Burden Quantification: Parasite burden is determined by microscopic counting of

amastigotes in Giemsa-stained tissue smears. The results are expressed in Leishman

Donovan Units (LDUs), calculated as the number of amastigotes per host cell nucleus

multiplied by the organ weight in milligrams.

Statistical Analysis: The statistical significance of the reduction in parasite burden in treated

groups compared to the vehicle control is determined using appropriate statistical tests, such

as the t-test.
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Caption: Mechanism of action of GSK3494245 in Leishmania.
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Caption: Workflow of the GSK3494245 Phase I clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trials]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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